molecular formula C11H20O B1266959 4-Tert-butylcycloheptanone CAS No. 5932-62-7

4-Tert-butylcycloheptanone

Cat. No. B1266959
CAS RN: 5932-62-7
M. Wt: 168.28 g/mol
InChI Key: PDCFNNIMYIKGMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Tert-butylcycloheptanone has been synthesized through various methods, with one approach involving the synthesis from 4-tert-butylcyclohexanone in three steps, leading to the creation of new monomers for the preparation of aromatic poly(bisbenzothiazole)s, exhibiting good solubility and thermal stability (Huang, Xu, & Yin, 2006). Another synthesis method involves solution polycondensation, creating conducting polymers based on the 4-tert-butyl-cyclohexanone moiety (Aly, 2012).

Molecular Structure Analysis

The molecular structure of 4-tert-butylcycloheptanone and its derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR, providing detailed insights into its structural attributes and confirming its identity in synthesized materials (Huang, Xu, & Yin, 2006).

Chemical Reactions and Properties

4-Tert-butylcycloheptanone undergoes various chemical reactions, including enantioselective deprotonation (Aoki & Koga, 2000) and oximation in the presence of micellar catalysis, demonstrating its reactivity and potential in synthetic chemistry (Janakiraman & Sharma, 1985).

Physical Properties Analysis

The physical properties of 4-tert-butylcycloheptanone and its derivatives, such as solubility, thermal stability, and crystallinity, have been thoroughly investigated. Polymers derived from 4-tert-butylcycloheptanone show good solubility in various polar solvents and high thermal stability, with decomposition temperatures ranging significantly, indicating the material's robustness (Huang, Xu, & Yin, 2006).

Chemical Properties Analysis

The chemical properties of 4-tert-butylcycloheptanone, including its reactivity in synthesis reactions and its role in forming various chemical bonds and structures, underline its versatility in organic chemistry. Its ability to participate in solution polycondensation and other reactions makes it a valuable compound for synthesizing advanced materials (Aly, 2012).

Scientific Research Applications

Oxidation Reactions

4-Tert-butylcyclohexanol, a related compound to 4-tert-butylcycloheptanone, can be rapidly converted to 4-tert-butylcyclohexanone using swimming pool bleach. This process is beneficial for educational purposes, introducing students to heterocyclic compounds not typically discussed in introductory courses. The method has advantages over standard procedures and allows for product purity determination through various spectroscopic techniques (Dip et al., 2018).

Solid State Hydrogenation

The study of solid 4-tert-butylcyclohexanone's deuteration provides insights into the hydrogenation mechanisms of phenolic compounds. This research helps understand the existence of different carbonyl intermediates, such as ketonic and enolic forms, in solid state hydrogenation and deuteration (Lamartine, 1992).

Polymer Synthesis

4-Tert-butylcyclohexanone is used in synthesizing new aromatic poly(bisbenzothiazole)s (PBTs V) from a monomer bearing a bulky pendant 4-tert-butylcyclohexylidene group. These polymers exhibit good solubility and thermal stability, important properties for various applications. The study also highlights the polymers' fluorescence emission properties (Huang, Xu, & Yin, 2006).

Reducing Agents

4-Tert-butylcyclohexanone can be selectively reduced to its alcohol form using specific reducing agents. This reduction shows high stereoselectivity, which is crucial in chemical synthesis processes (Hutchins & Markowitz, 1980).

Hydrogenation in Supercritical Fluids

The hydrogenation of tert-butylphenols to tert-butylcyclohexanols, using 4-tert-butylphenol as a precursor, was studied in different solvents, including supercritical carbon dioxide. This research provides insights into the improved stereoselectivity and efficiency of hydrogenation processes in supercritical fluids (Hiyoshi et al., 2007).

Safety And Hazards

4-Tert-butylcyclohexanone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

The reduction of 4-tert-butylcyclohexanone has been studied using various reductants . Future research could explore other potential reductants or methods for the reduction of this compound. Additionally, the environmental impact and safety of this compound could be further investigated .

properties

IUPAC Name

4-tert-butylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFNNIMYIKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295935
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcycloheptanone

CAS RN

5932-62-7
Record name NSC106333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MAP Martins, S Brondani, VL Leidens… - Canadian journal of …, 2005 - cdnsciencepub.com
… -1-phenylbutan-1,3-dione (2c), 4,4,4-trichloro-2-methyl-1-phenylbutan-1,3-dione (2d), 2-trichloroacetylcyclohexanone (2e), 4-tert-butylcyclohexanone (2f), 4-tert-butylcycloheptanone (2g…
Number of citations: 24 cdnsciencepub.com
YG Bundel, SM Funtova, OA Reutov - Bulletin of the Academy of Sciences …, 1972 - Springer
Conclusions 1. The cis- and trans-4-tert-butylcyclohexylcarbinylamines were synthesized and their desamination was studied. 2. The role of conformational factors during the isomeric …
Number of citations: 3 link.springer.com
A Krief, W Dumont, JL Laboureur - Tetrahedron letters, 1988 - Elsevier
… decomposition for several days at 20C, their selenoethyl homologues 9, (Rl=Me), are almost completely decomposed after three hours and produce 2-methyl-4-tertbutylcycloheptanone …
Number of citations: 29 www.sciencedirect.com
N Hashimoto, T Aoyama, T Shioiri - Tetrahedron Letters, 1980 - Elsevier
… (26’3 mg) t which was purified by a column chromatography(Merck silica gel 60, 18 g) with ethyl acetate-hexane(l:20) to give 4-tert-butylcycloheptanone 15117 mg, 70 %) as a colorless …
Number of citations: 88 www.sciencedirect.com
K Maruoka, AB Concepcion, H Yamamoto - Synthesis, 1994 - thieme-connect.com
… Following the general protocol, 4-tert-butylcyclohexanone was converted to homologation products, 4-tert-butylcycloheptanone,17 5-ml-butylcyclooctanone,X8 …
Number of citations: 47 www.thieme-connect.com
ES Glazer, R Knorr, C Ganter… - Journal of the American …, 1972 - ACS Publications
A study of the temperaturedependence of the 19F nuclear magnetic resonance(fmr) spectra of 4, 4-di-fluoro-1, 1-dimethylcycloheptane has shown that, at low temperatures, this …
Number of citations: 36 pubs.acs.org
EV Okaev, AM Zvonok - Chemistry of Heterocyclic Compounds, 1995 - Springer
… For example, 4-tert-butylcyclohexanone gives 49% 4-tert-butylcycloheptanone upon the action of N-nitrosomethylurethane in KOH/H20--EtOH [39]. …
Number of citations: 3 link.springer.com

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